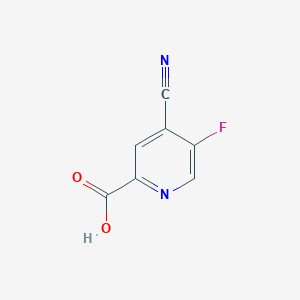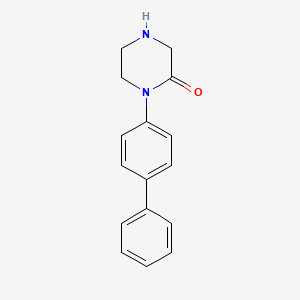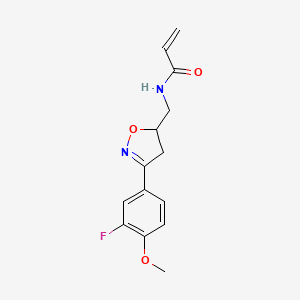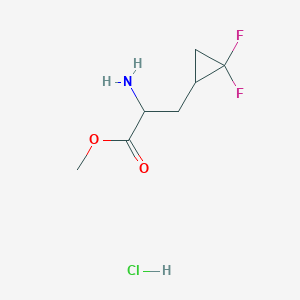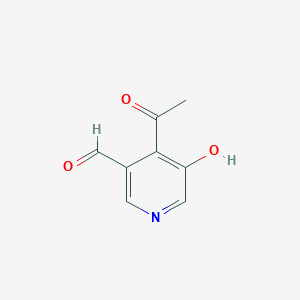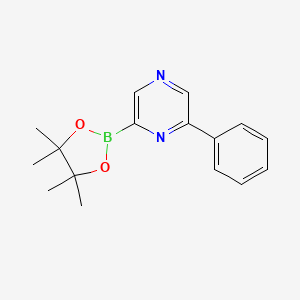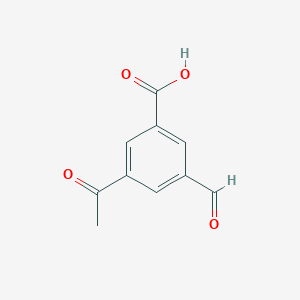
3-Acetyl-5-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by the presence of both an acetyl group and a formyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-formylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the benzene ring. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: 3-Acetyl-5-carboxybenzoic acid.
Reduction: 3-Acetyl-5-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-formylbenzoic acid is not well-documented. its functional groups suggest it could interact with biological molecules through hydrogen bonding and other non-covalent interactions. The acetyl and formyl groups may also participate in chemical reactions within biological systems, potentially affecting enzyme activity and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Acetylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid: Lacks the acetyl group, which limits its applications in organic synthesis.
4-Acetylbenzoic acid: The position of the acetyl group differs, which can affect its reactivity and applications.
Uniqueness: 3-Acetyl-5-formylbenzoic acid is unique due to the presence of both acetyl and formyl groups on the benzene ring
Eigenschaften
Molekularformel |
C10H8O4 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-acetyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
ANJLQHNQWXSBII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


